molecular formula C21H26N2O4 B1420180 benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 1214193-95-9

benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No. B1420180
CAS RN: 1214193-95-9
M. Wt: 370.4 g/mol
InChI Key: JFSJKONJMVQDQC-UHFFFAOYSA-N
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Description

Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is a chemical compound. It is related to carbamates, which are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .


Molecular Structure Analysis

The molecular structure of carbamates, including benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate, is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Scientific Research Applications

1. Biological Systems Activity Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is related to compounds that have shown activity in various biological systems. For example, the S- and R-isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been active in several biological systems, indicating potential biological relevance for similar structures (Temple & Rener, 1992).

2. Inhibition of Cholinesterases Benzene-based carbamates, such as benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate, have been evaluated for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. Some derivatives have demonstrated promising inhibition of both enzymes, highlighting their potential in cholinesterase inhibition research (Bąk et al., 2019).

3. Enzyme Selectivity Studies The compound is closely related to derivatives that have been studied for their selectivity in inhibiting specific enzymes, such as LSD1 inhibitors. These studies include diastereomers of related compounds, which have been synthesized and tested for their effectiveness in enzyme inhibition (Valente et al., 2015).

4. Antibacterial Activity Compounds structurally related to benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate have been synthesized and their antibacterial activity has been evaluated, indicating the potential for antibacterial applications of similar compounds (Behrami & Dobroshi, 2019).

5. Antimicrobial Preservative Potential Related compounds have been investigated for their efficacy as antimicrobial preservatives, suggesting potential applications for benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate in preservative research (Richards & McBride, 1973).

Mechanism of Action

Mode of Action

, suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

. This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

. This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

, it is likely that this compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-14-8-13-22-20(24)19(15-17-9-4-2-5-10-17)23-21(25)27-16-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-16H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSJKONJMVQDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45764645

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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